(4S)-4,6-Bis-{[tert-butyldimethylsilyl)oxy]}-3,3-dimethylhexan-2-one
Overview
Description
(4S)-4,6-Bis-{[tert-butyldimethylsilyl)oxy]}-3,3-dimethylhexan-2-one is a complex organic compound characterized by the presence of tert-butyldimethylsilyl groups. These groups are often used in organic synthesis to protect hydroxyl functionalities due to their stability and ease of removal under mild conditions. This compound is particularly significant in synthetic chemistry for its role in various organic reactions and as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4,6-Bis-{[tert-butyldimethylsilyl)oxy]}-3,3-dimethylhexan-2-one typically involves multiple steps, starting from simpler organic molecules. One common route involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The protected intermediate is then subjected to further reactions to introduce the desired functional groups and stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4S)-4,6-Bis-{[tert-butyldimethylsilyl)oxy]}-3,3-dimethylhexan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the silyl-protected hydroxyl groups, often using fluoride ions from reagents like tetrabutylammonium fluoride (TBAF) to remove the silyl protecting groups.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane
Reduction: LiAlH4, NaBH4
Substitution: TBAF, imidazole
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alcohols. Substitution reactions often result in the removal of protecting groups, revealing the underlying hydroxyl functionalities.
Scientific Research Applications
Chemistry
In synthetic chemistry, (4S)-4,6-Bis-{[tert-butyldimethylsilyl)oxy]}-3,3-dimethylhexan-2-one is used as an intermediate in the synthesis of complex molecules. Its stability and reactivity make it a valuable building block in the construction of natural products and pharmaceuticals.
Biology and Medicine
The compound’s derivatives are explored for their potential biological activities. For instance, modifications of the silyl-protected groups can lead to molecules with enhanced bioavailability and stability, making them suitable candidates for drug development.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its role as a protecting group in organic synthesis is crucial for the development of high-performance polymers and other materials.
Mechanism of Action
The mechanism by which (4S)-4,6-Bis-{[tert-butyldimethylsilyl)oxy]}-3,3-dimethylhexan-2-one exerts its effects is primarily through its reactivity as a silyl-protected intermediate. The tert-butyldimethylsilyl groups protect hydroxyl functionalities during synthetic transformations, preventing unwanted side reactions. Upon completion of the desired reactions, the silyl groups can be selectively removed to reveal the hydroxyl groups, allowing for further functionalization.
Comparison with Similar Compounds
Similar Compounds
- (tert-Butyldimethylsilyloxy)acetaldehyde
- tert-Butyldimethylsilyl chloride
- tert-Butyldimethylsilyl trifluoromethanesulfonate
Uniqueness
Compared to similar compounds, (4S)-4,6-Bis-{[tert-butyldimethylsilyl)oxy]}-3,3-dimethylhexan-2-one offers unique advantages in terms of stability and reactivity. Its specific stereochemistry and functional groups make it particularly useful in stereoselective synthesis and as an intermediate in the preparation of complex molecules.
Properties
IUPAC Name |
(4S)-4,6-bis[[tert-butyl(dimethyl)silyl]oxy]-3,3-dimethylhexan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H44O3Si2/c1-16(21)20(8,9)17(23-25(12,13)19(5,6)7)14-15-22-24(10,11)18(2,3)4/h17H,14-15H2,1-13H3/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AACGCDKKIYMEBI-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)C(CCO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C(C)(C)[C@H](CCO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H44O3Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90460371 | |
Record name | (4S)-4,6-Bis-{[tert-butyldimethylsilyl)oxy]}-3,3-dimethylhexan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90460371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
218614-14-3 | |
Record name | (4S)-4,6-Bis-{[tert-butyldimethylsilyl)oxy]}-3,3-dimethylhexan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90460371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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